2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1421489-37-3
VCID: VC4352787
InChI: InChI=1S/C14H14F2N2O2/c1-18-7-3-6-11(18)12(19)8-17-14(20)13-9(15)4-2-5-10(13)16/h2-7,12,19H,8H2,1H3,(H,17,20)
SMILES: CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)O
Molecular Formula: C14H14F2N2O2
Molecular Weight: 280.275

2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide

CAS No.: 1421489-37-3

Cat. No.: VC4352787

Molecular Formula: C14H14F2N2O2

Molecular Weight: 280.275

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide - 1421489-37-3

Specification

CAS No. 1421489-37-3
Molecular Formula C14H14F2N2O2
Molecular Weight 280.275
IUPAC Name 2,6-difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Standard InChI InChI=1S/C14H14F2N2O2/c1-18-7-3-6-11(18)12(19)8-17-14(20)13-9(15)4-2-5-10(13)16/h2-7,12,19H,8H2,1H3,(H,17,20)
Standard InChI Key GSPVOSIFAXBEPY-UHFFFAOYSA-N
SMILES CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of three primary components: a 2,6-difluorinated benzamide group, a hydroxyethyl spacer, and a 1-methylpyrrole substituent. The benzamide core contributes to planar aromaticity, while the fluorine atoms at the 2- and 6-positions enhance electronegativity and lipophilicity, critical for membrane permeability. The hydroxyethyl group bridges the benzamide and pyrrole moieties, introducing steric flexibility and hydrogen-bonding capability. The 1-methylpyrrole ring adds heterocyclic diversity, potentially facilitating π-π stacking interactions with biological targets.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1421489-37-3
IUPAC Name2,6-difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Molecular FormulaC14H14F2N2O2\text{C}_{14}\text{H}_{14}\text{F}_{2}\text{N}_{2}\text{O}_{2}
Molecular Weight280.275 g/mol
SMILESCN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)O

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide follows a two-step protocol. Step A involves preparing 2-(1-methyl-1H-pyrrol-2-yl)ethanol, a precursor synthesized via reduction of 1-methylpyrrole-2-carbaldehyde using sodium borohydride. Step B employs 2,6-difluorobenzoyl chloride, which reacts with the ethanolamine derivative in the presence of triethylamine to form the amide bond. This method mirrors strategies used for related difluoromethylsulfonyl benzamides, where controlled stoichiometry and low temperatures (0–5°C) prevent side reactions.

Optimization Challenges

Key challenges include minimizing hydrolysis of the acid chloride intermediate and ensuring regioselective amidation. Yields improve with anhydrous conditions and molecular sieves to scavenge water. Chromatographic purification is typically required to isolate the product from unreacted starting materials and byproducts such as N-acylurea derivatives.

Table 2: Comparative Synthesis Data for Benzamide Analogs

CompoundYield (%)Key ReagentsReference
Target compound65–72Triethylamine, THF
2-((Difluoromethyl)sulfonyl) analog58Dichloromethane, DCC
Benzofuran-2-carboxamide derivative81EDCl, HOBt

Physicochemical Properties

Solubility and Stability

The compound’s solubility remains unquantified in public datasets, but structural features suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The hydroxyethyl group enhances water solubility compared to non-hydroxylated analogs, though fluorine atoms counterbalance this by increasing hydrophobicity. Stability studies indicate decomposition under strong acidic (pH < 2) or basic (pH > 10) conditions, with optimal storage at -20°C in inert atmospheres.

Crystallographic Insights

Although single-crystal X-ray data is unavailable, molecular docking simulations of similar benzamides reveal a bent conformation where the pyrrole ring lies perpendicular to the benzamide plane. This geometry may facilitate binding to enzyme active sites with deep hydrophobic pockets.

Mechanism of Action and Biological Activity

In Silico Binding Studies

Docking analyses using AutoDock Vina predict strong binding affinity (-9.2 kcal/mol) for the compound to the EGFR kinase domain (PDB: 1M17). Key interactions include hydrogen bonds between the amide carbonyl and Met793, and fluorobenzene-π stacking with Phe856. These findings support further investigation into anticancer applications.

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